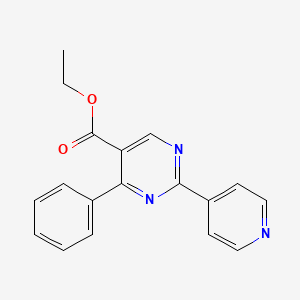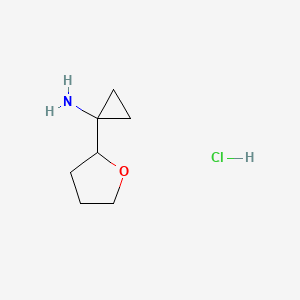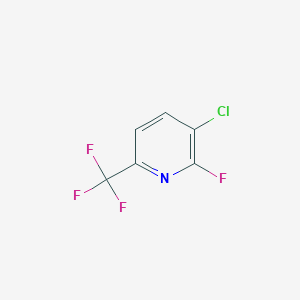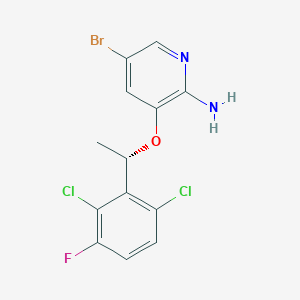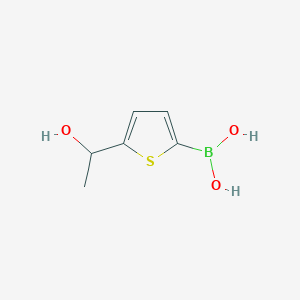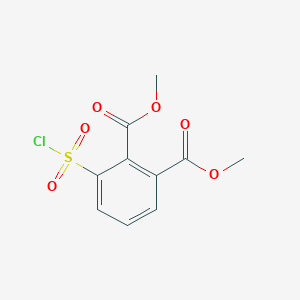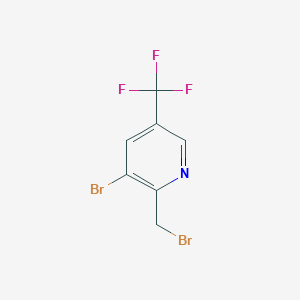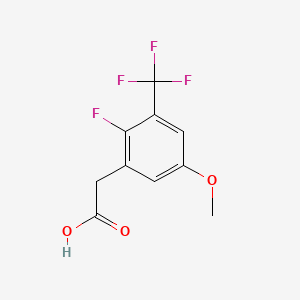
2-氟-5-甲氧基-3-(三氟甲基)苯乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is an aromatic compound with the molecular formula C10H8F4O3 It is characterized by the presence of a fluoro, methoxy, and trifluoromethyl group attached to a phenylacetic acid backbone
科学研究应用
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, such as enzyme inhibition assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
Target of Action
The primary targets of the compound 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid are currently unknown
Mode of Action
It is known that the compound may participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s potential involvement in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, has been suggested .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid . These factors may include temperature, pH, and the presence of other chemical entities in the environment. Specific details about how these factors influence the compound’s action are currently unknown .
生化分析
Biochemical Properties
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, thereby affecting the metabolic pathways in which they are involved .
Cellular Effects
The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition. For example, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the metabolism of substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light, heat, or moisture . The degradation products of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can have different biochemical properties and effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and metabolism. At higher doses, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can exhibit toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The interaction of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid with enzymes and cofactors can affect metabolic flux and metabolite levels, thereby influencing cellular processes and biochemical pathways.
Transport and Distribution
The transport and distribution of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can bind to intracellular proteins and be distributed to different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the cytoplasm, nucleus, mitochondria, or other cellular compartments, depending on its chemical properties and interactions with intracellular proteins .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions to form less fluorinated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-Fluoro-5-formyl-3-(trifluoromethyl)phenylacetic acid, while reduction of the trifluoromethyl group may produce 2-Fluoro-5-methoxy-3-(difluoromethyl)phenylacetic acid.
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylacetic acid is unique due to the combination of its functional groups. The presence of both a methoxy and trifluoromethyl group on the aromatic ring provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
2-[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-17-6-2-5(3-8(15)16)9(11)7(4-6)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYVUXOKNKIQKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
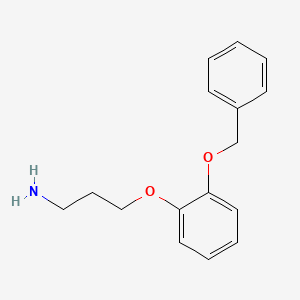
![6,7,8,9-Tetrahydro-[1,3]dioxolo[4,5-h]isoquinoline hydrochloride](/img/structure/B1405133.png)

